

Interstellar Discovery of (Z)-Ethene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Ethene-1,2-diol

Cat. No.: B1228183

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Interstellar Detection and Characterization of **(Z)-Ethene-1,2-diol**.

This guide provides a comprehensive overview of the recent discovery of **(Z)-ethene-1,2-diol**, the enol tautomer of glycolaldehyde, in the interstellar medium (ISM). The detection of this molecule is a significant step forward in understanding the formation of prebiotic molecules in space, as it is a key intermediate in the formose reaction, a plausible pathway to the synthesis of sugars like ribose, a fundamental component of RNA. This document details the observational data, the laboratory spectroscopy that enabled the discovery, and the potential formation pathways of this crucial prebiotic molecule.

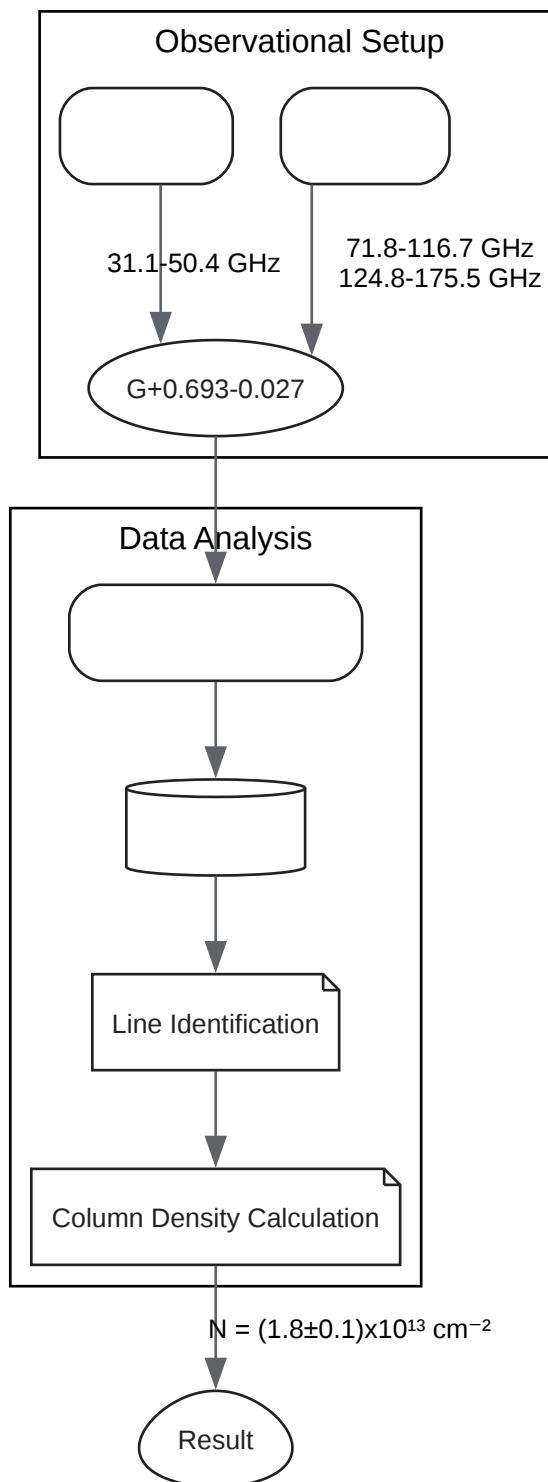
Interstellar Detection and Quantitative Data

(Z)-ethene-1,2-diol was first detected in the interstellar medium towards the G+0.693-0.027 molecular cloud, located in the Galactic Center.^[1] The detection was made possible by a high-sensitivity unbiased spectral survey utilizing the Yebes 40m telescope in Guadalajara, Spain, and the IRAM 30m telescope in Granada, Spain.^{[2][3][4]}

The following table summarizes the key quantitative data from the discovery.

Parameter	Value	Reference
Source	G+0.693-0.027	Rivilla et al. 2022[1]
Column Density (N)	$(1.8 \pm 0.1) \times 10^{13} \text{ cm}^{-2}$	Rivilla et al. 2022[1]
Molecular Abundance (wrt H ₂)	1.3×10^{-10}	Rivilla et al. 2022[1]
Abundance Ratio (Glycolaldehyde / (Z)-Ethene- 1,2-diol)	~5.2	Rivilla et al. 2022[1]

Experimental Protocols


Astronomical Observations

The interstellar detection of **(Z)-ethene-1,2-diol** was achieved through an extensive spectral survey of the molecular cloud G+0.693-0.027.

- Telescopes:
 - Yebes 40m radiotelescope (Guadalajara, Spain)
 - IRAM 30m radiotelescope (Granada, Spain)[2][4]
- Observing Mode: Position switching, with the pointing center at $\alpha(\text{J2000.0}) = 17h\ 47m\ 22s$, $\delta(\text{J2000.0}) = -28^\circ\ 21' 27".$ [3]
- Frequency Coverage: The survey encompassed a wide range of frequencies, with the Yebes 40m covering 31.075 GHz to 50.424 GHz and the IRAM 30m telescope covering 71.770–116.720 GHz and 124.77–175.5 GHz.[2]

The workflow for the astronomical detection is illustrated in the diagram below.

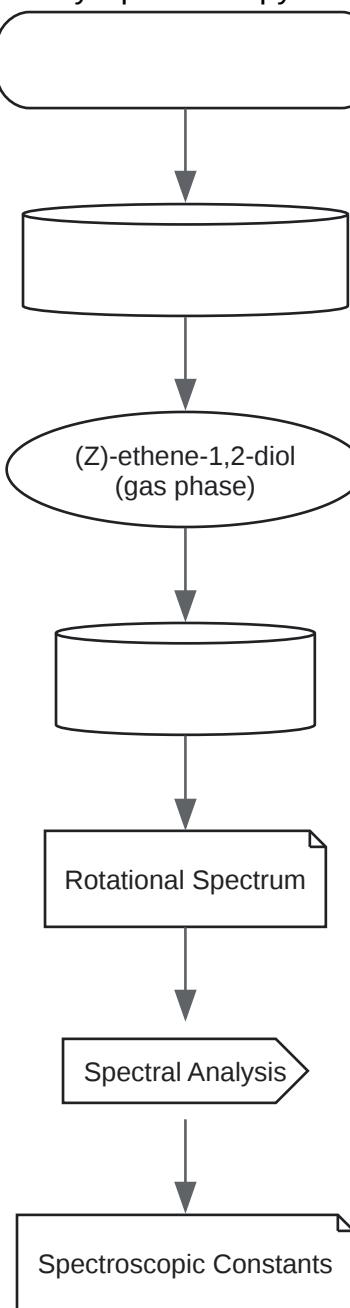
Astronomical Observation Workflow

[Click to download full resolution via product page](#)

Astronomical Observation and Data Analysis Workflow.

Laboratory Spectroscopy

The successful identification of **(Z)-ethene-1,2-diol** in the ISM was critically dependent on precise laboratory measurements of its rotational spectrum.


- Synthesis: **(Z)-ethene-1,2-diol** was produced in the gas phase via flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol at a temperature of 750 °C.[5][6] This process involves a retro-Diels-Alder reaction. The precursor sample was heated to 50 °C to increase its vapor pressure, a temperature chosen to minimize interfering lines from glycolaldehyde.[7]
- Spectroscopy: The rotational spectrum of the pyrolysis products was measured using a frequency-modulation millimeter- and submillimeter-wave spectrometer. This technique allowed for the precise determination of the rotational and centrifugal distortion constants of **(Z)-ethene-1,2-diol**.

The following table presents the key spectroscopic constants for **(Z)-ethene-1,2-diol**.

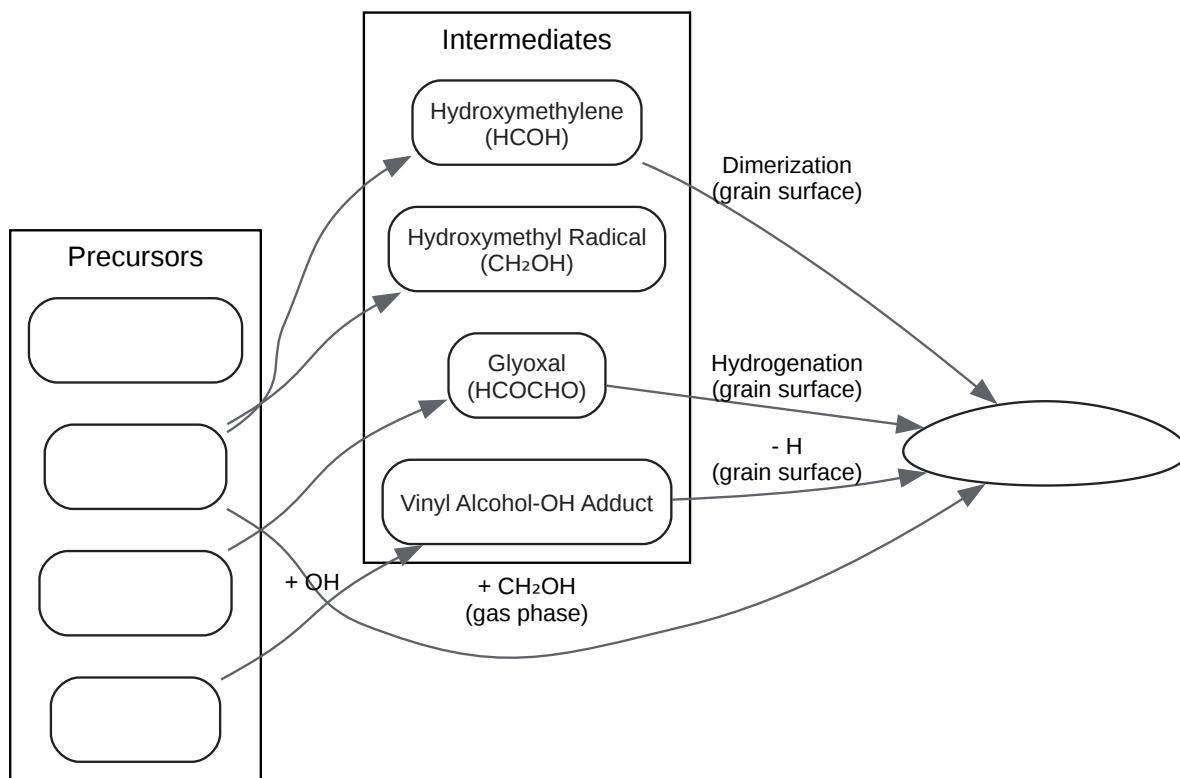
Constant	Unit	Value
A	MHz	19507.2(2)
B	MHz	6312.1(2)
C	MHz	4772.4533(2)
DJ	kHz	6.9479(4)
DJK	kHz	-36.977(6)
DK	kHz	103.10(1)
d1	kHz	-2.2929(2)
d2	kHz	-0.15145(4)

The experimental workflow for the laboratory spectroscopy is depicted below.

Laboratory Spectroscopy Workflow

[Click to download full resolution via product page](#)

Laboratory Synthesis and Spectroscopic Characterization.


Proposed Formation Pathways

Several formation routes for **(Z)-ethene-1,2-diol** in the interstellar medium have been proposed, involving both gas-phase reactions and chemistry on the surfaces of dust grains.[8]

- Dimerization of Hydroxymethylene (HCOH): Two hydroxymethylene radicals, which can be formed from formaldehyde (H_2CO), can combine on grain surfaces to produce **(Z)-ethene-1,2-diol**.
- Hydrogenation of Glyoxal (HCOCHO): Glyoxal, formed from the dimerization of the formyl radical (HCO), can be hydrogenated on grain surfaces to yield **(Z)-ethene-1,2-diol**.
- Reaction of Formaldehyde (H_2CO) with the Hydroxymethyl radical (CH_2OH): This gas-phase reaction is another potential route to the formation of **(Z)-ethene-1,2-diol**.
- Hydroxylation of Vinyl Alcohol (CH_2CHOH): A two-step process involving the addition of a hydroxyl radical (OH) to vinyl alcohol followed by hydrogen abstraction on the surface of amorphous solid water has been computationally simulated as a viable formation pathway.^[8]

The proposed formation pathways are summarized in the following diagram.

Proposed Formation Pathways of (Z)-Ethene-1,2-diol

[Click to download full resolution via product page](#)

Potential formation routes for interstellar **(Z)-ethene-1,2-diol**.

The discovery of **(Z)-ethene-1,2-diol** in the interstellar medium provides a crucial piece of the puzzle in understanding the origins of life. Further research into its formation and its role in subsequent chemical reactions will be vital in elucidating the pathways to more complex prebiotic molecules in the cosmos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [2203.14728] Precursors of the RNA-world in space: Detection of (\$Z\$)-1,2-ethenediol in the interstellar medium, a key intermediate in sugar formation [arxiv.org]
- 2. Laboratory spectroscopy of allylimine and tentative detection towards the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Interstellar Discovery of (Z)-Ethene-1,2-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1228183#discovery-of-interstellar-z-ethene-1-2-diol\]](https://www.benchchem.com/product/b1228183#discovery-of-interstellar-z-ethene-1-2-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com